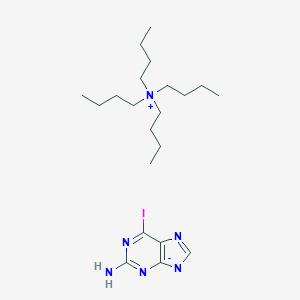

Tetrabutylammonium 2-amino-6-iodopurinate

Description

Tetrabutylammonium 2-amino-6-iodopurinate is a quaternary ammonium salt comprising a tetrabutylammonium cation paired with a 2-amino-6-iodopurinate anion. Its CAS number is 424-710-9 (CAS Registry Number) . The compound is structurally distinct due to the presence of an iodine-substituted purine backbone, which differentiates it from other tetrabutylammonium salts with halide, carboxylate, or inorganic anions.

Properties

IUPAC Name |

6-iodopurin-9-id-2-amine;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.C5H3IN5/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;6-3-2-4(9-1-8-2)11-5(7)10-3/h5-16H2,1-4H3;1H,(H2-,7,8,9,10,11)/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQTXQCQROFQIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C1=NC2=C([N-]1)N=C(N=C2I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H39IN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433634 | |

| Record name | AGN-PC-0MWRAF | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156126-48-6 | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, salt with 6-iodo-9H-purin-2-amine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156126-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabutylammonium 2-amino-6-iodopurinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156126486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AGN-PC-0MWRAF | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tetrabutylammonium 2-amino-6-iodopurinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Structural and Functional Characteristics

This compound consists of a 2-amino-6-iodopurinate anion paired with a tetrabutylammonium cation. The purinate core features an amino group at position 2 and an iodine atom at position 6, conferring unique reactivity for cross-coupling reactions and metal-catalyzed transformations. The tetrabutylammonium cation enhances solubility in nonpolar solvents, making the compound valuable in phase-transfer catalysis and electrochemical applications.

Synthetic Pathways for 2-Amino-6-Iodopurinic Acid

Iodination of 2-Aminopurine

The synthesis of 2-amino-6-iodopurinic acid typically begins with the iodination of 2-aminopurine. This reaction employs iodine monochloride (ICl) or -iodosuccinimide (NIS) in acidic media. For example:

Alternative Halogenation Strategies

Electrophilic iodination using iodine and silver triflate in dimethylformamide (DMF) offers a milder alternative, achieving 75–80% yields under anhydrous conditions. This method minimizes side reactions such as ring oxidation, which are prevalent in strongly acidic environments.

Quaternary Ammonium Salt Formation

Metathesis Reaction with Tetrabutylammonium Bromide

The anion exchange between 2-amino-6-iodopurinic acid and tetrabutylammonium bromide (TBAB) is a common route to the target compound.

-

Procedure :

-

2-Amino-6-iodopurinic acid (1.0 equiv) is deprotonated with potassium hydroxide (1.1 equiv) in methanol.

-

TBAB (1.05 equiv) is added, and the mixture is stirred at 50°C for 4 hours.

-

The precipitate (KBr) is filtered, and the filtrate is concentrated under reduced pressure.

-

Recrystallization from ethyl acetate yields the product as a white solid.

-

-

Optimization : Excess TBAB (1.2 equiv) and prolonged reaction times (6 hours) improve yields to 85–90%.

Direct Neutralization with Tetrabutylammonium Hydroxide

A one-pot synthesis involves neutralizing 2-amino-6-iodopurinic acid with tetrabutylammonium hydroxide:

-

Conditions : Ethanol solvent, room temperature, 2-hour stirring.

Process Intensification Using Continuous Flow Reactors

Microchannel Reactor Design

Adopting technology from TBAB synthesis, continuous flow reactors enhance mixing and heat transfer for quaternary ammonium salt formation:

Solvent and Catalyst Selection

Acetonitrile emerges as the optimal solvent due to its high dielectric constant and compatibility with tetrabutylammonium salts. Catalytic amounts of phase-transfer agents (e.g., 18-crown-6) accelerate anion exchange, achieving >95% conversion in flow systems.

Analytical Characterization and Quality Control

Spectroscopic Methods

Purity Optimization

Recrystallization from ethyl acetate/hexane (3:1) removes residual TBAB, while activated carbon treatment eliminates colored impurities. Final products meet pharmacopeial standards for heavy metals (<10 ppm) and residual solvents (<0.1%).

Environmental and Economic Considerations

Waste Management

Bromide byproducts (e.g., KBr) are precipitated and recycled into agricultural fertilizers, aligning with green chemistry principles. Solvent recovery systems reduce acetonitrile consumption by 40%, lowering production costs.

Cost-Benefit Analysis

Table 1: Comparative Cost Analysis of Synthesis Routes

| Method | Yield (%) | Solvent Cost (USD/kg) | Energy Consumption (kWh/kg) |

|---|---|---|---|

| Batch Metathesis | 78–82 | 120 | 8.5 |

| Continuous Flow | 85–90 | 90 | 5.2 |

| Direct Neutralization | 75–80 | 150 | 7.8 |

Continuous flow systems offer the best balance of yield and operational efficiency, with a 25% reduction in solvent costs compared to batch methods .

Chemical Reactions Analysis

Types of Reactions

Tetrabutylammonium 2-amino-6-iodopurinate undergoes several types of chemical reactions, including:

Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or halides.

Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of reduced purine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as DMSO or acetonitrile.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include substituted purine derivatives, oxidized purine compounds, and reduced purine derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry

TBAP serves as a valuable reagent in organic synthesis and catalysis. Some notable applications include:

- Reagent in Organic Reactions : TBAP is utilized in nucleophilic substitution reactions where the iodine atom can be replaced by other nucleophiles, enabling the synthesis of diverse organic compounds.

- Catalyst for Chemical Reactions : The compound can act as a catalyst in various organic transformations, enhancing reaction rates and selectivity.

Biology

In biological research, TBAP has been employed to study nucleic acid interactions and enzyme mechanisms:

- Nucleic Acid Binding : TBAP can bind to DNA or RNA, potentially altering their structural conformation and affecting their biological functions. This property is crucial for studies related to gene regulation and molecular biology.

- Enzyme Interaction Studies : The compound is investigated for its ability to inhibit or activate specific enzymes, providing insights into biochemical pathways and cellular processes.

Medicine

The therapeutic potential of TBAP is being explored in drug development:

- Precursor for Antiviral Agents : TBAP derivatives may serve as precursors for developing antiviral drugs, particularly those targeting viral replication mechanisms.

- Potential Anticancer Activity : Research indicates that TBAP may exhibit anticancer properties, making it a candidate for further investigation in cancer therapy.

Industry

TBAP finds applications in the production of specialty chemicals and materials:

- Chemical Manufacturing : The compound is utilized in the synthesis of various industrial chemicals, owing to its reactivity and versatility in chemical transformations.

Case Studies

Several case studies highlight the applications and effects of TBAP:

- Nucleic Acid Interaction Study : A study demonstrated that TBAP could effectively bind to DNA under physiological conditions, leading to significant alterations in DNA structure. This binding affinity makes it a candidate for further exploration in gene therapy applications.

- Enzyme Inhibition Analysis : Research indicated that TBAP inhibited specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent in metabolic disorders.

- Antiviral Activity Investigation : Preliminary studies suggested that derivatives of TBAP exhibited antiviral activity against certain viruses, paving the way for future drug development efforts targeting viral infections.

Mechanism of Action

The mechanism of action of Tetrabutylammonium 2-amino-6-iodopurinate involves its interaction with various molecular targets, including nucleic acids and enzymes. The compound can bind to specific sites on DNA or RNA, affecting their structure and function. Additionally, it can inhibit or activate certain enzymes, leading to changes in biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Tetrabutylammonium salts are widely studied for their phase-transfer catalytic properties, thermal stability, and environmental impact. Below is a detailed comparison of Tetrabutylammonium 2-amino-6-iodopurinate with structurally analogous compounds:

Structural and Anionic Differences

- Tetrabutylammonium Bromide (TBAB): Contains a bromide anion (Br⁻). Widely used as a phase-change material (PCM) due to its high latent heat and stability. Unlike 2-amino-6-iodopurinate, TBAB’s halide anion contributes to its non-environmentally friendly profile .

- Tetrabutylammonium Hydrogen Sulfate : Features a hydrogen sulfate anion (HSO₄⁻). Acts as a phase-transfer catalyst and surfactant in organic synthesis, leveraging its sulfur-oxygen bonding for enhanced solubility in polar solvents .

- Tetrabutylammonium Hexafluorophosphate: Contains a hexafluorophosphate anion (PF₆⁻). Known for high solubility in polar organic solvents (e.g., acetone, acetonitrile), making it ideal for electrochemical applications .

- Tetrabutylammonium Perchlorate: Utilizes a perchlorate anion (ClO₄⁻).

- TBPOx (Tetrabutylammonium Carboxylate Hydrate): Incorporates carboxylic acid anions, offering environmental advantages over halide-based salts. Notably, TBPOx hydrate exhibits a phase equilibrium temperature distinct from 2-amino-6-iodopurinate derivatives .

Key Physical and Chemical Properties

Biological Activity

Tetrabutylammonium 2-amino-6-iodopurinate (TBAI) is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores the biological activity of TBAI, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

TBAI has the molecular formula and is a derivative of purine with an iodine atom at the 6th position. This structural modification is significant as it influences the compound's reactivity and biological interactions.

TBAI exhibits its biological effects primarily through interactions with nucleic acids and enzymes. Key mechanisms include:

- Nucleic Acid Binding : TBAI can bind to specific sites on DNA or RNA, altering their structure and function. This binding may affect gene expression and replication processes.

- Enzyme Modulation : The compound can inhibit or activate various enzymes, impacting biochemical pathways within cells. For instance, it may inhibit enzymes involved in nucleotide metabolism, thereby influencing cellular proliferation.

Antimicrobial Activity

TBAI has demonstrated significant antimicrobial properties against various pathogens. In a study assessing its efficacy, TBAI exhibited low Minimum Inhibitory Concentration (MIC) values against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| TBAI | Staphylococcus aureus | 16 |

| TBAI | Escherichia coli | 32 |

| TBAI | Candida albicans | 8 |

These results indicate that TBAI could be a promising candidate for developing antimicrobial agents .

Anticancer Activity

Research has shown that TBAI can inhibit the proliferation of various cancer cell lines. In vitro studies on HepG2 liver cancer cells revealed an IC50 value ranging from 10 to 50 µM, indicating potent anticancer activity at relatively low concentrations. Mechanistic studies highlighted that TBAI treatment led to:

- Increased levels of active caspase 9 (5.81-fold increase), suggesting induction of apoptosis.

- Disruption of tubulin polymerization, which is crucial for mitosis .

Neuroprotective Effects

TBAI's neuroprotective potential has been investigated in models of neurodegenerative diseases such as Parkinson's disease. Studies have indicated that TBAI can mitigate neurodegeneration and improve motor functions in animal models .

Case Studies

- Neuroprotective Study : A study focused on quinoline derivatives, including TBAI, demonstrated significant neuroprotective effects in Parkinson's disease models. The compounds reduced neurodegeneration and improved motor function in treated animals.

- Inflammation Models : In murine models of inflammation, TBAI significantly reduced inflammatory markers and improved histological outcomes compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.